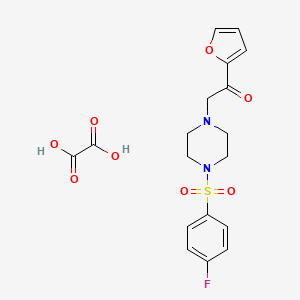
2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific information on the synthesis of this exact compound, it’s difficult to provide a detailed analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. Each of these groups would contribute to the overall properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the sulfonyl group might be susceptible to nucleophilic attack, while the piperazine ring might undergo reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group might increase its lipophilicity, while the piperazine ring might contribute to its basicity .Applications De Recherche Scientifique
Analytical Chemistry Applications
In analytical chemistry, derivatives similar to the query compound have been utilized as derivatization agents for enhanced detection in liquid chromatography. For instance, a new sulfonate reagent was synthesized for analytical derivatization in liquid chromatography, consisting of a fluorophore for sensitive detection after being tagged to an analyte and a tertiary amino function (a substituted piperazine) that can be removed after derivatization by acid treatment. This showcases the potential utility of such compounds in improving the sensitivity and specificity of chromatographic analyses (Wu et al., 1997).
Corrosion Inhibition
In the field of corrosion science, a study demonstrated the effectiveness of a novel organic compound, closely related in structure to the query compound, as an inhibitor for the prevention of mild steel corrosion in acidic media. The compound exhibited better inhibition efficiency, showcasing its potential as a corrosion inhibitor in industrial applications (Singaravelu & Bhadusha, 2022).
Material Science and Photostability
Research into photochemistry has revealed that certain piperazine derivatives undergo low-efficiency substitution reactions upon irradiation, which could be relevant in the design of materials with specific photostability or reactivity characteristics under light exposure (Mella, Fasani, & Albini, 2001).
Pharmacological and Biological Studies
Although the request excludes drug use and dosage information, it's worth noting that compounds with similar structures have been explored for their pharmacological activities, including antidepressant and anti-anxiety effects. This indicates a potential area of research application in the development of new therapeutic agents (Kumar et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-1-(furan-2-yl)ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4S.C2H2O4/c17-13-3-5-14(6-4-13)24(21,22)19-9-7-18(8-10-19)12-15(20)16-2-1-11-23-16;3-1(4)2(5)6/h1-6,11H,7-10,12H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDPDGQITCGOJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(furan-2-yl)-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B2714311.png)
![1,6,7,8-tetramethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2714312.png)

![5-(5-Fluoropyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2714315.png)
![(3E)-3-[(4-ethoxyanilino)methylidene]chromene-2,4-dione](/img/structure/B2714316.png)

![3-{[6-(azepan-1-ylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]methyl}benzonitrile](/img/structure/B2714319.png)


![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea](/img/structure/B2714324.png)
![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2714327.png)

![5-bromo-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-2-furamide](/img/structure/B2714330.png)
![2-Pyridin-3-yl-1-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2714333.png)